An In-Depth Technical Guide to 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
An In-Depth Technical Guide to 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone
Authored For: Senior Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone (CAS No. 898760-22-0). This compound is a functionalized aromatic ketone built upon the versatile benzophenone scaffold. Its structure is distinguished by dimethyl substitution on one phenyl ring and a dioxolane-protected formyl group on the other. The benzophenone core is a well-established "privileged structure" in medicinal chemistry, known to be a constituent in molecules with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] The presence of the 1,3-dioxolane moiety strongly indicates its role as a key synthetic intermediate, where the protected aldehyde allows for selective chemical transformations at other positions of the molecule before its deprotection and subsequent derivatization.[3] This guide will elucidate its chemical properties, present a plausible and detailed synthetic pathway, discuss its potential applications in research and development, and outline essential safety and handling protocols.
Physicochemical and Structural Properties
2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone is a solid organic compound whose core structure is a diarylketone. The key functional groups—a ketone, an acetal (dioxolane), and a substituted aromatic system—dictate its chemical reactivity and physical characteristics. The dioxolane group serves as a stable protecting group for the aldehyde functionality at the 4'-position, which would otherwise be reactive under various synthetic conditions.
Table 1: Core Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 898760-22-0 | [4] |
| Molecular Formula | C₁₈H₁₈O₃ | [4] |
| Molecular Weight | 282.33 g/mol | [4] |
| Predicted Boiling Point | 420.0 ± 45.0 °C | [4] |
| Predicted Density | 1.149 ± 0.06 g/cm³ | [4] |
| IUPAC Name | (2,5-dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone |[4] |
Synthesis and Mechanistic Considerations
The overall workflow is conceptualized as a two-step process: first, the protection of a benzoyl chloride derivative, and second, its electrophilic aromatic substitution reaction with p-xylene.
Caption: Plausible synthetic workflow for the target compound.
This protocol describes a robust method for laboratory-scale synthesis. The causality behind reagent choice is critical: p-toluenesulfonic acid (p-TsOH) is a standard acid catalyst for acetal formation, while aluminum chloride (AlCl₃) is a potent Lewis acid required to activate the acyl chloride for the Friedel-Crafts reaction.[3][5]
Step 1: Synthesis of 4-(1,3-Dioxolan-2-yl)benzoyl chloride
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Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-formylbenzoyl chloride (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) in toluene.
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Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
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Causality: The removal of water drives the equilibrium towards the formation of the thermodynamically stable five-membered dioxolane ring, ensuring a high yield of the protected product.[3]
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-
Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(1,3-dioxolan-2-yl)benzoyl chloride, which can be used in the next step without further purification.
Step 2: Friedel-Crafts Acylation
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Setup: In a separate, dry, three-neck flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) to a solution of p-xylene (1.5 equivalents) in a dry, non-polar solvent like dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.
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Causality: The reaction must be kept anhydrous as AlCl₃ reacts violently with water. The cooling is necessary to control the initial exothermic reaction upon addition of the acyl chloride.
-
-
Addition: Slowly add the 4-(1,3-dioxolan-2-yl)benzoyl chloride (1 equivalent) from Step 1, dissolved in DCM, to the stirred suspension.
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Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
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Quenching: Carefully and slowly pour the reaction mixture over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the product into the organic layer.
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Workup and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After concentrating the solvent, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone as a solid.[5]
Potential Applications and Research Significance
The utility of this compound stems from the combination of its constituent parts. The benzophenone scaffold is central to numerous pharmacologically active molecules, while the protected aldehyde is a gateway to further chemical complexity.
Caption: Structural features and their corresponding applications.
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Medicinal Chemistry Scaffold: Benzophenone derivatives are widely investigated for their biological activities.[2] This compound could serve as a starting point for developing novel analogues for screening against cancer cell lines, bacteria, or inflammatory pathways. The dimethyl substitution pattern provides specific steric and electronic properties that can be explored for structure-activity relationship (SAR) studies.
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Advanced Synthetic Intermediate: The primary and most evident application is as a synthetic intermediate. After performing desired chemical modifications on the benzophenone core, the dioxolane group can be easily removed under mild acidic conditions to liberate the highly reactive aldehyde. This aldehyde can then be used in a variety of subsequent reactions, such as:
-
Wittig reactions to form alkenes.
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Reductive amination to synthesize complex amines.
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Grignard reactions to generate secondary alcohols.
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Materials Science: Substituted benzophenones are precursors for high-performance polymers and are also used as UV absorbers and photoinitiators in coatings and adhesives.[6][7] This molecule could be explored as a monomer or additive in materials science applications.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for 2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity, and safety protocols should be based on structurally related compounds, such as the parent molecule, benzophenone.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9]
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Engineering Controls: Handle the compound in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10]
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Handling Practices: Avoid contact with skin and eyes.[11] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. Dry powders can accumulate static electricity; take precautionary measures against static discharge.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8][9]
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Toxicological Profile (Inferred): The parent compound, benzophenone, is classified as a suspected carcinogen (IARC Group 2B) and may cause damage to the liver and kidneys through prolonged or repeated oral exposure.[8] While the toxicity of this specific derivative is unknown, it should be handled as potentially hazardous.
Conclusion
2,5-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone is a specialized chemical intermediate of significant interest to synthetic and medicinal chemists. Its value lies in the strategic combination of a pharmacologically relevant benzophenone core with a protected aldehyde functionality, enabling its use as a versatile building block for the synthesis of more complex molecular architectures. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in a research and development setting.
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SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES , Oregon State University. [Link]
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Preparation of benzophenone , PrepChem. [Link]
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Synthesis and Properties of (1,3-Dioxolan-2-yl)furans , ResearchGate. [Link]
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